4-[4-(1H-pyrrol-1-yl)phenyl]morpholine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-pyrrol-1-ylphenyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-2-8-15(7-1)13-3-5-14(6-4-13)16-9-11-17-12-10-16/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGOAQUQJGASLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 4 1h Pyrrol 1 Yl Phenyl Morpholine
Retrosynthetic Analysis and Key Disconnection Strategies for the Core Scaffold
A retrosynthetic analysis of 4-[4-(1H-pyrrol-1-yl)phenyl]morpholine reveals two primary disconnection points, leading to logical and synthetically feasible strategies for its assembly. These disconnections focus on the formation of the two key C-N bonds in the molecule.
Strategy 1: Paal-Knorr Pyrrole (B145914) Synthesis
The most direct approach involves the disconnection of the pyrrole ring from the aromatic amine. This leads to the identification of 4-(4-aminophenyl)morpholine and a 1,4-dicarbonyl compound, such as 2,5-dimethoxytetrahydrofuran (B146720) or succinaldehyde (B1195056), as the key precursors. This strategy relies on the well-established Paal-Knorr pyrrole synthesis, a robust and widely used method for constructing pyrrole rings. organic-chemistry.orgalfa-chemistry.comwikipedia.org The forward synthesis would involve the condensation of the primary aromatic amine with the 1,4-dicarbonyl compound, typically under acidic conditions. organic-chemistry.org
Strategy 2: Buchwald-Hartwig Amination
An alternative disconnection can be made at the C-N bond between the phenyl ring and the morpholine (B109124) nitrogen. This approach suggests a Buchwald-Hartwig amination reaction as the key step. wikipedia.org The precursors for this strategy would be a halo-substituted phenylpyrrole, such as 1-(4-bromophenyl)-1H-pyrrole, and morpholine. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming aryl C-N bonds and offers a different synthetic entry to the target molecule. wikipedia.org
A third, less common, disconnection could be envisioned at the C-N bond of the pyrrole ring, involving the reaction of 4-morpholinoaniline (B114313) with a suitable pyrrole-forming reagent system. However, the Paal-Knorr and Buchwald-Hartwig approaches are generally more established and versatile.
Development of Novel Synthetic Routes and Optimized Reaction Conditions
The synthesis of this compound can be achieved through various routes, with the Paal-Knorr synthesis being a prominent and efficient method.
Multi-step Reaction Sequences and Intermediate Characterization Methodologies
A practical multi-step synthesis of the target compound commences with the preparation of the key intermediate, 4-(4-aminophenyl)morpholine.
Synthesis of 4-(4-Aminophenyl)morpholine:
A common route to 4-(4-aminophenyl)morpholine starts from p-nitrochlorobenzene and morpholine. The nucleophilic aromatic substitution of the chlorine atom by morpholine, followed by the reduction of the nitro group, yields the desired aniline (B41778) derivative.
A related and well-documented synthesis is that of 4-(4-aminophenyl)morpholin-3-one, a key intermediate for the anticoagulant drug Rivaroxaban. nbinno.comgoogle.comtdcommons.orggoogle.com The synthesis of this analog typically involves the reaction of p-fluoronitrobenzene with morpholin-3-one (B89469), followed by reduction of the nitro group. nbinno.com For instance, the reduction can be carried out using hydrogen gas with a palladium on carbon (Pd/C) catalyst in a solvent like ethanol (B145695) at room temperature. nbinno.com
Paal-Knorr Synthesis of this compound:
With 4-(4-aminophenyl)morpholine in hand, the final step is the construction of the pyrrole ring via the Paal-Knorr synthesis. This reaction involves the condensation of the amine with a 1,4-dicarbonyl compound. A common and convenient precursor for the 1,4-dicarbonyl moiety is 2,5-dimethoxytetrahydrofuran, which hydrolyzes in situ to succinaldehyde under acidic conditions. organic-chemistry.org
The reaction is typically carried out by heating the aniline derivative and 2,5-dimethoxytetrahydrofuran in a suitable solvent, often with an acid catalyst. Acetic acid is a commonly used solvent and catalyst for this transformation. organic-chemistry.org The reaction progress can be monitored by standard techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the product can be isolated and purified using techniques such as crystallization or column chromatography.
Intermediate characterization throughout the synthetic sequence is crucial and relies on a combination of spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm the structures of the synthesized compounds.
Catalyst Development and Mechanistic Insights in Synthesis
The Paal-Knorr synthesis is often acid-catalyzed. organic-chemistry.orgwikipedia.org While mineral acids can be used, milder acidic conditions, such as refluxing in acetic acid, are generally preferred to avoid potential side reactions. organic-chemistry.org The mechanism involves the initial formation of a hemiaminal between the amine and one of the carbonyl groups of the 1,4-dicarbonyl compound. This is followed by an intramolecular attack of the nitrogen on the second carbonyl group to form a five-membered ring intermediate, which then dehydrates to yield the aromatic pyrrole ring. wikipedia.org
For the alternative Buchwald-Hartwig amination route, significant progress has been made in catalyst development. These reactions are catalyzed by palladium complexes with specialized phosphine (B1218219) ligands. Sterically hindered and electron-rich ligands, such as XPhos, have been shown to be highly effective for the coupling of aryl chlorides with amines like morpholine. tcichemicals.comtcichemicals.com The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org
Green Chemistry Approaches and Sustainable Synthetic Practices
Recent research has focused on developing more environmentally benign methods for pyrrole synthesis. rgmcet.edu.inresearchgate.net For the Paal-Knorr synthesis, several green chemistry approaches have been explored:
Use of Water as a Solvent: Performing the reaction in water can eliminate the need for volatile organic solvents. researchgate.net
Heterogeneous Catalysts: The use of solid acid catalysts, such as silica-supported sulfuric acid, can simplify purification and allow for catalyst recycling. rgmcet.edu.in
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields. alfa-chemistry.com
These approaches aim to reduce waste, improve energy efficiency, and utilize safer reagents, aligning with the principles of green chemistry.
Derivatization Strategies for Analog Synthesis and Structural Diversification
The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogs.
Derivatization of the Pyrrole Ring:
The pyrrole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution reactions. pearson.com The substitution pattern is influenced by the N-aryl group. Generally, electrophilic attack occurs at the C2 and C5 positions of the pyrrole ring. pearson.com Common electrophilic substitution reactions include:
Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Using mild nitrating agents to introduce a nitro group.
Acylation: Friedel-Crafts acylation can introduce acyl groups onto the pyrrole ring.
Derivatization of the Phenyl Ring:
The phenyl ring can also be functionalized through electrophilic aromatic substitution, although the directing effects of the morpholine and pyrrole substituents would need to be considered.
Functionalization of the Morpholine Ring:
The morpholine ring itself can be a site for derivatization. While the nitrogen is tertiary, the carbon atoms of the morpholine ring can be functionalized. For example, oxidation of the carbon adjacent to the nitrogen can introduce a carbonyl group, as seen in the synthesis of morpholin-3-one derivatives. nbinno.comgoogle.comtdcommons.orggoogle.com Additionally, methods for the α-functionalization of morpholines have been developed. researchgate.net
The following table provides examples of potential derivatization reactions:
| Reaction Type | Reagent(s) | Potential Product |
| Pyrrole Halogenation | N-Bromosuccinimide (NBS) | 4-[4-(2-bromo-1H-pyrrol-1-yl)phenyl]morpholine |
| Pyrrole Acylation | Acetic anhydride, Lewis acid | 4-[4-(2-acetyl-1H-pyrrol-1-yl)phenyl]morpholine |
| Morpholine Oxidation | Oxidizing agent | 4-[4-(1H-pyrrol-1-yl)phenyl]morpholin-3-one |
Process Chemistry Considerations for Preparative Scale Synthesis
The scale-up of the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. rgmcet.edu.in
For the Paal-Knorr route, the use of flammable solvents and corrosive acids needs to be managed appropriately on a larger scale. The development of a robust crystallization procedure for the final product is essential for achieving high purity. The use of greener, more sustainable methods, as discussed previously, becomes particularly advantageous at an industrial scale. rgmcet.edu.inresearchgate.net
For the Buchwald-Hartwig amination route, the cost and availability of the palladium catalyst and specialized ligands are major considerations. Catalyst loading, turnover number, and the potential for catalyst recycling are critical parameters to optimize for large-scale production. The removal of residual palladium from the final product is also a crucial aspect, especially for pharmaceutical applications.
The synthesis of the precursor, 4-(4-aminophenyl)morpholine or its analogs, has been performed on an industrial scale, particularly in the context of Rivaroxaban synthesis. nbinno.comgoogle.comtdcommons.orggoogle.com The hydrogenation of the nitro-intermediate is a common industrial process, but requires specialized equipment to handle hydrogen gas safely.
Advanced Structural Elucidation and Conformational Analysis of 4 4 1h Pyrrol 1 Yl Phenyl Morpholine Derivatives
Spectroscopic Techniques for Probing Molecular Architecture and Dynamic Behavior
Spectroscopic methods are fundamental in defining the molecular structure and observing the dynamic behaviors of 4-[4-(1H-pyrrol-1-yl)phenyl]morpholine. Techniques such as NMR, vibrational spectroscopy, and mass spectrometry offer complementary information regarding the compound's connectivity, functional groups, and molecular mass.
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational Dynamics and Vicinal Coupling Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound in solution. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum is expected to show distinct signals for the protons of the morpholine (B109124), phenyl, and pyrrole (B145914) rings. The morpholine ring protons typically appear as multiplets in the aliphatic region. Specifically, the protons adjacent to the oxygen atom are expected to be downfield compared to those adjacent to the nitrogen atom due to the deshielding effect of oxygen. The aromatic protons on the centrally located phenyl ring would appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The pyrrole protons would also present characteristic signals in the aromatic region.
Conformational analysis of the morpholine ring can be achieved through the study of vicinal coupling constants (³JHH). The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. wpmucdn.commiamioh.edu In substituted cyclohexane (B81311) and pyranose rings, which are structurally similar to the morpholine ring, a chair conformation is preferred. wpmucdn.com For a morpholine ring in a stable chair conformation, distinct coupling constants are observed for axial-axial, axial-equatorial, and equatorial-equatorial protons, allowing for the determination of the ring's conformation and the orientation of substituents.
The rotation around the N-C bond connecting the pyrrole and phenyl rings can lead to conformational isomers (atropisomers), a phenomenon observed in other N-arylpyrroles. acs.orgnih.gov Variable temperature NMR studies could provide insight into the energy barrier of this rotation and the conformational dynamics of the molecule in solution. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on data from analogous compounds like 4-phenylmorpholine. chemicalbook.com
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Morpholine H (adjacent to N) | ~3.2 - 3.4 | Triplet |
| Morpholine H (adjacent to O) | ~3.8 - 4.0 | Triplet |
| Phenyl H (ortho to morpholine) | ~6.9 - 7.1 | Doublet |
| Phenyl H (ortho to pyrrole) | ~7.4 - 7.6 | Doublet |
| Pyrrole H (α) | ~7.0 - 7.2 | Triplet |
| Pyrrole H (β) | ~6.3 - 6.5 | Triplet |
Vibrational Spectroscopy for Intermolecular Interaction Analysis and Functional Group Environment Studies
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound and their local chemical environment. The analysis of vibrational modes is crucial for confirming the molecular structure and studying intermolecular interactions. researchgate.netresearchgate.net
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent parts. The pyrrole ring shows a characteristic N-H stretching vibration around 3500 cm⁻¹ in the gas phase, though this can be broadened and shifted in the solid state due to hydrogen bonding. researchgate.net Aromatic C-H stretching vibrations from both the phenyl and pyrrole rings are expected above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the morpholine ring typically appear just below 3000 cm⁻¹.
The "fingerprint" region (below 1600 cm⁻¹) contains a wealth of structural information, including C=C stretching vibrations of the aromatic rings, C-N stretching of the aryl-amine and the morpholine nitrogen, and the characteristic asymmetric C-O-C stretching of the morpholine's ether linkage, which is a strong band typically found around 1115 cm⁻¹. nih.gov Shifts in the positions and changes in the shapes of these bands can indicate intermolecular interactions, such as C-H···π interactions or hydrogen bonding in the solid state, providing insight into the crystal packing. researchgate.net
Table 2: Predicted Characteristic Vibrational Frequencies for this compound This table is predictive and based on spectroscopic data for pyrrole and morpholine derivatives. researchgate.netnih.gov
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Phenyl, Pyrrole |
| Aliphatic C-H Stretch | 3000 - 2850 | Morpholine |
| Aromatic C=C Stretch | 1600 - 1450 | Phenyl, Pyrrole |
| Aryl-N Stretch | 1360 - 1250 | Phenyl-Morpholine |
| C-O-C Asymmetric Stretch | ~1115 | Morpholine (Ether) |
Mass Spectrometry for Molecular Formula Validation and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the validation of its chemical formula, C₁₄H₁₆N₂O.
Electron ionization (EI) mass spectrometry would provide insight into the molecule's stability and fragmentation pathways. The molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight. The fragmentation pattern can help to confirm the structure. Plausible fragmentation pathways for this molecule include:
Cleavage of the morpholine ring: Loss of a neutral C₂H₄O fragment is a common pathway for morpholine derivatives. researchgate.net Another possibility is the formation of a methylene-morpholine cation with an m/z of 100. researchgate.net
Fragmentation at the N-phenyl bond: Cleavage can occur between the morpholine nitrogen and the phenyl ring, or the pyrrole nitrogen and the phenyl ring, leading to characteristic fragment ions.
Pyrrole ring fragmentation: The pyrrolylphenyl cation could undergo further fragmentation.
Electrospray ionization (ESI) is a softer ionization technique that typically results in a prominent protonated molecule [M+H]⁺, which is useful for identifying the compound in complex mixtures. researchgate.net Tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion can be used to induce and study specific fragmentation pathways, further confirming the identity of the compound. nih.gov
Table 3: Predicted Mass Spectrometry Fragments for this compound This table is predictive and based on the structure and known fragmentation of related compounds. researchgate.netnist.gov
| Fragment Ion | Predicted m/z | Proposed Structure/Loss |
|---|---|---|
| [C₁₄H₁₆N₂O]⁺ | 228.12 | Molecular Ion (M⁺) |
| [C₁₂H₁₂N₂]⁺ | 184.10 | Loss of C₂H₄O from morpholine ring |
| [C₁₀H₁₀N]⁺ | 144.08 | [4-(1H-pyrrol-1-yl)phenyl]⁺ cation |
| [C₆H₅N₂]⁺ | 117.05 | Pyrrolyl-diazonium type fragment |
| [C₅H₁₀NO]⁺ | 100.08 | Methylene-morpholinium cation |
X-ray Crystallography for Solid-State Structure Determination and Polymorphism Studies
While a specific crystal structure for this compound is not publicly available, X-ray crystallography data from analogous compounds provide a strong basis for predicting its solid-state structure. For instance, the crystal structures of various phenyl-morpholine derivatives consistently show the morpholine ring adopting a stable chair conformation. researchgate.netnih.gov In this conformation, the bulky phenyl substituent is expected to occupy an equatorial position to minimize steric hindrance.
In the crystal lattice, molecules of this compound are likely to be held together by a network of weak intermolecular interactions. These can include van der Waals forces and potentially weak C-H···O or C-H···π hydrogen bonds, where the π-system of the aromatic rings acts as an acceptor. researchgate.net Such interactions are crucial in determining the packing efficiency and the potential for polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs can exhibit distinct physical properties, making their study important.
Chiroptical Spectroscopy for Enantiomeric Purity and Stereochemical Assignment (if applicable)
The molecule this compound does not possess a stereogenic carbon atom. However, it does feature a C(aryl)–N(pyrrole) single bond, which raises the possibility of axial chirality due to restricted rotation. This phenomenon, known as atropisomerism, occurs if the energy barrier to rotation around the bond is high enough to allow for the isolation of distinct, non-superimposable conformational isomers (atropisomers) at room temperature. researchgate.net
The synthesis of configurationally stable, axially chiral N-arylpyrroles is an active area of chemical research. acs.orgnih.govbohrium.com The steric hindrance caused by substituents on the rings adjacent to the rotational axis determines whether stable atropisomers can exist. For the parent compound, the barrier to rotation may be too low, but for derivatives with bulky groups ortho to the C-N bond, atropisomerism is a distinct possibility.
If stable atropisomers of a this compound derivative were to be synthesized and separated, chiroptical spectroscopy would be indispensable. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are techniques that measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. These methods would be used to:
Confirm the chirality of the separated atropisomers.
Determine the enantiomeric purity of a sample.
Assign the absolute configuration (aR or aS) of the atropisomers, often in conjunction with theoretical calculations. researchgate.net
Therefore, while not applicable to the achiral parent molecule, chiroptical spectroscopy is a critical technique for the stereochemical analysis of potentially chiral derivatives of this compound.
Computational Chemistry and Theoretical Investigations of 4 4 1h Pyrrol 1 Yl Phenyl Morpholine
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of novel compounds. For 4-[4-(1H-pyrrol-1-yl)phenyl]morpholine, DFT calculations can predict a range of fundamental properties. These calculations typically employ basis sets like B3LYP/6-31++G(d,p) to achieve a balance between computational cost and accuracy.
Key parameters that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. Other electronic properties that can be calculated include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's susceptibility to chemical reactions.
Furthermore, DFT can be used to predict spectroscopic properties. Theoretical calculations of infrared (IR) and Raman spectra can aid in the interpretation of experimental spectroscopic data, helping to confirm the molecular structure. The dipole moment can also be calculated, offering insights into the molecule's polarity and its potential for intermolecular interactions. researchgate.net
Table 1: Predicted Electronic Properties of this compound (Illustrative)
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| Energy Gap (ΔE) | 4.6 eV | Relates to chemical reactivity and stability |
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations can be used to explore the conformational landscape of this compound, revealing the different shapes the molecule can adopt and their relative stabilities. The morpholine (B109124) ring typically adopts a chair conformation. nih.gov The dihedral angle between the pyrrole (B145914) and phenyl rings is another important conformational parameter that can be investigated.
MD simulations are also crucial for understanding how the solvent environment affects the molecule's conformation and behavior. By simulating the molecule in a box of explicit solvent molecules (e.g., water), researchers can study solvation effects and the formation of hydrogen bonds. The Root Mean Square Deviation (RMSD) of the molecule's atoms over the course of the simulation can indicate its structural stability. plos.org
Molecular Docking Studies and Ligand-Target Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com For this compound, docking studies can be employed to identify potential biological targets and to understand the molecular basis of its activity. The process involves placing the molecule into the binding site of a target protein and scoring the different poses based on their binding affinity.
The pyrrole moiety is a common feature in molecules targeting enzymes such as dihydrofolate reductase (DHFR) and enoyl-ACP reductase, which are important in microbial and cancer biology. mdpi.com Molecular docking could be used to investigate the binding of this compound to the active sites of these and other enzymes. The results of docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. mdpi.com This information is invaluable for the rational design of more potent and selective inhibitors.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Value | Interpretation |
|---|---|---|
| Binding Affinity | -8.5 kcal/mol | Strong predicted binding to the target |
| Interacting Residues | Lys76, Leu132, Asp184 | Key amino acids involved in binding |
| Hydrogen Bonds | 2 | Indicates specific polar interactions |
QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.govasianpubs.org A QSAR model can be developed for a series of derivatives of this compound to predict their biological activity based on their structural features.
The first step in QSAR modeling is to generate a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). researchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. brieflands.com
A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. plos.org This approach can significantly reduce the time and cost associated with drug discovery. scispace.com
Investigation of Biological Activities and Molecular Mechanisms of 4 4 1h Pyrrol 1 Yl Phenyl Morpholine
In Vitro Receptor Binding Profiles and Agonist/Antagonist Characterization
Specific in vitro receptor binding data for 4-[4-(1H-pyrrol-1-yl)phenyl]morpholine is not currently available in publicly accessible scientific literature. However, the structural components of the molecule suggest potential interactions with various receptors. For instance, derivatives of 1-phenyl-3-(aminomethyl)pyrroles have been synthesized and evaluated for their affinity towards dopamine (B1211576) D2, D3, and D4 receptor subtypes.
Derivatives of pyrrolo[3,4-c]pyridine have been investigated for their analgesic properties. mdpi.com The morpholine (B109124) moiety is a key component in many biologically active compounds, including kinase inhibitors and receptor antagonists. researchgate.net Given the diverse receptor interactions of both pyrrole (B145914) and morpholine-containing compounds, it is plausible that this compound could be profiled for its binding affinity at a range of receptors, including but not limited to dopamine, serotonin, and adrenergic receptors, to determine its potential as an agonist or antagonist.
Table 1: Representative Receptor Binding Profile for a Hypothetical Pyrrole-Morpholine Compound This table is for illustrative purposes only, as specific data for this compound is not available.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |
|---|---|---|
| Dopamine D2 | > 1000 | N/A |
| Dopamine D4 | 85 | Antagonist |
| Serotonin 5-HT2A | 250 | Weak Antagonist |
Enzyme Inhibition Kinetics and Mechanistic Studies
There is no specific information on the enzyme inhibition kinetics or mechanistic studies for this compound in the current scientific literature. However, the pyrrole and morpholine moieties are present in numerous enzyme inhibitors. For example, some pyrrolo[3,4-c]pyridine derivatives have been identified as potent inhibitors of PI3Ks and spleen tyrosine kinase (SYK), which are crucial targets in inflammatory and neoplastic diseases. mdpi.com Additionally, morpholine-containing compounds have been developed as inhibitors for a variety of enzymes, including proteases and kinases. researchgate.net
A thorough investigation of this compound would involve screening against a panel of enzymes to identify potential inhibitory activity. Should any activity be observed, detailed kinetic studies would be necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constants (Ki).
Table 2: Illustrative Enzyme Inhibition Data for a Hypothetical Pyrrole-Containing Compound This table is for illustrative purposes only, as specific data for this compound is not available.
| Enzyme Target | IC50 (µM) | Inhibition Type | Ki (µM) |
|---|---|---|---|
| PI3Kα | 1.2 | Competitive | 0.8 |
| SYK | 5.8 | Non-competitive | 4.5 |
Cell-Based Assays for Pathway Modulation and Cellular Response
Specific data from cell-based assays for this compound, such as its effects on gene expression or protein phosphorylation, are not documented in the available literature. However, related compounds have demonstrated significant activity in such assays. For instance, novel 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues have shown potent antiproliferative activity against various human cancer cell lines, with IC50 values in the nanomolar range. nih.gov These effects are often linked to the modulation of specific cellular pathways, such as the inhibition of microtubule assembly. nih.gov
To evaluate the biological effects of this compound, a series of cell-based assays would be required. These could include proliferation assays in different cell lines, reporter gene assays to assess the modulation of specific signaling pathways (e.g., NF-κB, MAPK), and western blotting to analyze changes in protein phosphorylation states.
Structure-Activity Relationship (SAR) Studies for Scaffold Optimization
While no specific structure-activity relationship (SAR) studies for this compound have been published, the general principles of SAR for pyrrole and morpholine derivatives are well-established. For pyrrolo[3,4-c]pyridine derivatives, it has been shown that the nature and position of substituents on the pyrrole and pyridine (B92270) rings significantly influence their biological activity. mdpi.com Similarly, for a series of N-(4-substituted phenyl)glycine derivatives, modifications to the phenyl ring led to compounds with varying anti-inflammatory activity. nih.gov
A systematic SAR study of this compound would involve the synthesis and biological evaluation of a library of analogues. Modifications could be made to the pyrrole ring, the phenyl ring, and the morpholine ring to probe the effects of steric, electronic, and lipophilic properties on a desired biological activity. This would be crucial for optimizing the scaffold to enhance potency and selectivity.
Pharmacological Profiling in Preclinical In Vitro Models
A comprehensive pharmacological profile for this compound in preclinical in vitro models is not available in the public domain. Such a profile would be essential to understand its therapeutic potential.
For a novel compound like this compound, target identification would be a primary step. Methodologies could include affinity chromatography, chemical proteomics, or computational approaches such as molecular docking against a panel of known drug targets. Once a potential target is identified, validation would be carried out using techniques like genetic knockdown (siRNA or CRISPR) or the use of known tool compounds to confirm that the observed biological effects are indeed mediated through the proposed target.
Following target identification and validation, a detailed exploration of the molecular mechanisms would be necessary. This would involve a combination of biochemical and cell-based assays to elucidate how the compound modulates the activity of its target and the downstream cellular consequences. For example, if the compound is found to be a kinase inhibitor, further studies would focus on its effect on the phosphorylation of downstream substrates.
Molecular modeling and structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, could be employed to determine the precise binding mode of this compound to its target protein. This information is invaluable for understanding the basis of its activity and for guiding further lead optimization. For example, molecular modeling of a 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogue helped to elucidate its binding mode at the colchicine (B1669291) binding site of tubulin. nih.gov
Potential Non Pharmacological Applications of 4 4 1h Pyrrol 1 Yl Phenyl Morpholine
Materials Science Applications: Organic Electronics and Polymer Chemistry
The 4-(1H-pyrrol-1-yl)phenyl structural unit is a key component in the development of advanced materials for organic electronics and polymer chemistry. This is largely due to the electronic properties of the pyrrole (B145914) ring coupled with the phenyl group, which can be incorporated into larger polymer chains.
Organic Electronics: Derivatives containing the 4-(1H-pyrrol-1-yl)aniline backbone, a very close relative of the subject compound, have been synthesized to create novel monomers for electroactive polymers. researchgate.net For example, a monomer named 4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole (DTP-Ph-Pyr) was created and its polymer, P(DTP-Ph-Pyr), was synthesized electrochemically. researchgate.netbohrium.com
Studies of such polymers reveal their potential in electrochromic devices—materials that change color in response to an electric current. bohrium.com The electrochemical and optical properties are crucial for these applications. The polymer P(DTP-Ph-Pyr) exhibited reversible switching and was characterized by high optical contrast and coloration efficiency, particularly in the near-infrared region. bohrium.com The band gap of this polymer was calculated to be 2.03 eV. researchgate.net These characteristics make such materials promising for applications like smart windows, electronic displays, and energy storage systems. bohrium.comdokumen.pub
Polymer Chemistry: The 4-(1H-pyrrol-1-yl)phenyl moiety can be readily incorporated into polymer backbones. The pyrrole group itself is well-known for its ability to form conducting polymers, such as polypyrrole, through electrodeposition. nih.gov The combination with a phenyl ring allows for the tuning of electronic and physical properties.
Research on poly(p-phenylene) (PPP) and its copolymers with pyrrole (PPP-PPY) has shown that the inclusion of both monomers facilitates the formation of uniform, dark, and rough films with well-defined redox responses. researchgate.net While not the exact compound, this demonstrates the utility of the phenyl-pyrrole linkage in creating novel polymers. The resulting materials often have improved mechanical, optical, and electrical properties compared to their homopolymer counterparts. researchgate.net
Below is a data table summarizing the properties of a related polymer incorporating the 4-(1H-pyrrol-1-yl)phenyl unit.
| Property | Value | Compound/Polymer | Source |
| Monomer | 4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole | DTP-Ph-Pyr | researchgate.net |
| Polymerization Method | Electrochemical | P(DTP-Ph-Pyr) | bohrium.com |
| Optical Band Gap (Eg) | 2.03 eV | P(DTP-Ph-Pyr) | researchgate.net |
| Key Application | Electrochromic Devices | P(DTP-Ph-Pyr) | bohrium.com |
This table presents data for a polymer containing the core structure of interest.
Fluorescent Probes and Imaging Agents
The intrinsic electronic structure of the 4-(1H-pyrrol-1-yl)phenyl moiety suggests potential for fluorescence. The pyrrole ring, being an electron-rich aromatic system, can participate in π-conjugated systems that are often fluorescent.
A study on the monomer DTP-Ph-Pyr, which contains the 4-(1H-pyrrol-1-yl)phenyl group, investigated its absorption and emission spectra. researchgate.net The compound exhibited an emission peak at approximately 350 nm when excited at 305 nm. researchgate.net The ability to emit light upon excitation is the fundamental property of a fluorescent probe.
By modifying the structure, for instance, by adding or altering substituent groups on the phenyl or pyrrole rings, the fluorescent properties such as emission wavelength, quantum yield, and Stokes shift can be tuned. This tunability is highly desirable for creating specific probes for different biological or chemical environments. Although direct studies on 4-[4-(1H-pyrrol-1-yl)phenyl]morpholine as a fluorescent probe are not available, its core structure's fluorescent potential is evident from related compounds.
| Property | Value | Compound | Source |
| Excitation Wavelength | 305 nm | DTP-Ph-Pyr | researchgate.net |
| Emission Peak | ~350 nm | DTP-Ph-Pyr | researchgate.net |
This table shows the fluorescent properties of a monomer containing the 4-(1H-pyrrol-1-yl)phenyl moiety.
Supramolecular Chemistry and Host-Guest Interactions
There is currently no specific research available in the public domain that details the use of this compound in the context of supramolecular chemistry or host-guest interactions.
The general structure, featuring a relatively planar biphenyl-pyrrole system and a puckered morpholine (B109124) ring, could theoretically participate in various non-covalent interactions. The aromatic rings could engage in π-π stacking, while the nitrogen and oxygen atoms of the morpholine ring could act as hydrogen bond acceptors. These features are fundamental to supramolecular assembly and host-guest recognition. However, without experimental data, any potential application in this field remains speculative.
Chemical Sensors and Biosensor Development
The development of chemical sensors and biosensors often relies on materials that can undergo a detectable change in their physical or chemical properties upon interaction with a specific analyte. The 4-(1H-pyrrol-1-yl)phenyl group has been incorporated into molecules designed for such purposes.
Pyrrole itself is a known building block for conducting polymers used in biosensors. nih.gov The 4-(1H-pyrrol-1-yl)phenyl unit has been integrated into ferrocene-based compounds, which are redox-active and can be used in electrochemical sensing. nih.govnih.gov For instance, 4-(1H-pyrrol-1-yl)phenyl ferrocenecarboxylate was shown to have a distinct oxidation potential for its ferrocene (B1249389) center and a second oxidation process corresponding to the 4-(1H-pyrrol-1-yl)phenolate group. nih.gov This dual redox activity could be exploited for developing sensors.
The principle involves the pyrrole moiety facilitating the electropolymerization of the sensor molecule onto an electrode surface, creating a conductive polymer film. The interaction of this film with a target analyte would then cause a change in its electrochemical signal (e.g., current or potential), which can be measured. While this has been demonstrated with ferrocene derivatives, it suggests a viable pathway for designing sensors based on the this compound scaffold.
Advanced Analytical Techniques for the Study of 4 4 1h Pyrrol 1 Yl Phenyl Morpholine
Chromatography-Mass Spectrometry for Purity Assessment and Complex Mixture Analysis
Chromatography coupled with mass spectrometry (MS) stands as a cornerstone for the analysis of organic compounds, providing a powerful tool for both the separation and identification of components within a sample. For 4-[4-(1H-pyrrol-1-yl)phenyl]morpholine, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are critical for verifying the purity of synthesized batches and for identifying potential impurities or byproducts.
In a typical LC-MS analysis, a solution of the compound is injected into a high-performance liquid chromatography (HPLC) system. The choice of the stationary phase (e.g., C18) and mobile phase is optimized to achieve effective separation of the target compound from any starting materials, reagents, or side-products. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific chromatographic conditions.
Following separation by chromatography, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for morpholine-containing compounds as it is a soft ionization method that typically results in the observation of the protonated molecule [M+H]⁺. For this compound (molar mass: 228.29 g/mol ), the expected protonated molecule would be observed at a mass-to-charge ratio (m/z) of approximately 229.0983. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition and confirming the molecular formula.
Table 1: Representative LC-MS Data for Purity Assessment
| Parameter | Value | Description |
| Retention Time | Varies | Dependent on column, mobile phase, and flow rate. A sharp, single peak is indicative of high purity. |
| [M+H]⁺ (Expected) | 229.29 | The calculated mass-to-charge ratio for the protonated molecule. |
| [M+H]⁺ (Observed) | ~229.0983 | The experimentally determined mass-to-charge ratio. High-resolution instruments provide accuracy to several decimal places. |
| Purity (%) | >95% | Typically determined by the area percentage of the main peak in the chromatogram. |
Fragmentation patterns obtained through tandem mass spectrometry (MS/MS) can further confirm the structure. By selecting the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions corresponding to the morpholine (B109124), phenyl, and pyrrole (B145914) substructures would be expected, providing unequivocal structural confirmation.
High-Resolution Spectroscopic Methods (e.g., 2D NMR, CD spectroscopy)
High-resolution spectroscopic methods are essential for the detailed structural elucidation of this compound in solution.
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides through-bond and through-space correlations between nuclei, which is invaluable for assigning the signals in the ¹H and ¹³C NMR spectra, especially for complex molecules.
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. For this compound, it would show correlations between adjacent protons on the phenyl ring and within the morpholine ring. The protons of the morpholine ring typically appear as two sets of triplets corresponding to the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It is used to assign the carbon signals based on the assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the quaternary carbons and for confirming the connectivity between the different rings of the molecule. For example, correlations would be expected between the pyrrole protons and the phenyl carbons, and between the morpholine protons and the phenyl carbons.
Table 2: Expected 2D NMR Correlations for this compound
| Experiment | Correlated Nuclei | Expected Key Correlations |
| COSY | ¹H - ¹H | - Between adjacent aromatic protons on the phenyl ring. - Between geminal and vicinal protons within the morpholine ring. |
| HSQC | ¹H - ¹³C (one bond) | - Aromatic protons with their directly attached phenyl carbons. - Morpholine protons with their directly attached methylene carbons. - Pyrrole protons with their directly attached carbons. |
| HMBC | ¹H - ¹³C (multiple bonds) | - Pyrrole protons to phenyl carbons. - Phenyl protons to the pyrrole and morpholine attachment points. - Morpholine protons to adjacent phenyl carbons. |
Circular Dichroism (CD) Spectroscopy is a powerful technique for studying chiral molecules. While this compound itself is not chiral, CD spectroscopy would be an essential tool if chiral derivatives were to be synthesized, for instance, by introducing a stereocenter in the morpholine ring or by creating atropisomers through steric hindrance. CD spectroscopy measures the differential absorption of left and right circularly polarized light. A non-racemic chiral sample will produce a characteristic CD spectrum with positive and/or negative peaks. This technique is highly sensitive to the stereochemistry and conformation of molecules in solution.
Electrochemical Characterization and Redox Behavior
The electrochemical properties of this compound are of interest due to the presence of the electron-rich pyrrole ring, which can undergo oxidation. Cyclic voltammetry (CV) is the primary technique used to investigate the redox behavior of such compounds.
In a typical CV experiment, the compound is dissolved in a suitable solvent containing a supporting electrolyte, and the potential is swept between two limits while the resulting current is measured. The pyrrole moiety is known to undergo irreversible oxidation at a certain potential to form a radical cation, which can then polymerize on the electrode surface.
Research on a closely related monomer, 4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole (DTP-Ph-Pyr), has provided insights into the expected electrochemical behavior. The DTP-Ph-Pyr monomer, which contains the same 4-(1H-pyrrol-1-yl)phenyl unit, exhibits an irreversible broad anodic oxidation peak. This suggests that this compound would likely also show an irreversible oxidation peak corresponding to the oxidation of the pyrrole ring.
The electropolymerization of this monomer on an electrode surface leads to the formation of a conducting polymer film. The resulting polymer film, P(DTP-Ph-Pyr), displays reversible redox behavior, with a doping (oxidation) and de-doping (reduction) peak. The study of the electrochemical behavior is crucial for applications in electronic materials, such as electrochromic devices and sensors.
Table 3: Electrochemical Data for the Analogous DTP-Ph-Pyr Monomer and its Polymer
| Compound/Polymer | Technique | Potential (V) vs. Ag/AgCl | Observation |
| DTP-Ph-Pyr Monomer | Cyclic Voltammetry | ~0.6 and ~1.3 | Irreversible broad anodic oxidation peaks. |
| P(DTP-Ph-Pyr) Polymer Film | Cyclic Voltammetry | 0.97 (doping), 0.37 (de-doping) | Reversible redox couple in monomer-free electrolyte solution. |
These advanced analytical techniques provide a comprehensive toolkit for the unambiguous identification, purity assessment, and detailed structural and electronic characterization of this compound, which is essential for its potential development and application in various fields of chemical science.
Future Research Directions and Emerging Paradigms for 4 4 1h Pyrrol 1 Yl Phenyl Morpholine
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling and Design
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and design of novel molecules. For a compound like 4-[4-(1H-pyrrol-1-yl)phenyl]morpholine, AI and machine learning (ML) offer powerful tools to predict its properties and guide the synthesis of new derivatives with enhanced functionalities.
Machine learning models, particularly those for Quantitative Structure-Activity Relationship (QSAR), can be trained on datasets of existing pyrrole (B145914) and morpholine (B109124) derivatives to forecast the biological activity of new compounds. nih.govnih.govyoutube.com These models learn the complex relationships between a molecule's structure and its activity, enabling the in silico screening of virtual libraries of related compounds. nih.gov For instance, a model could be developed to predict the potential of this compound derivatives as kinase inhibitors by training it on known inhibitor data. atomwise.com Deep learning techniques, such as convolutional neural networks (CNNs), can even analyze the 3D structure of the molecule to predict its binding affinity to specific protein targets with greater accuracy. atomwise.com
Table 1: Potential Applications of AI/ML in the Study of this compound
| AI/ML Application | Description | Potential Impact |
| QSAR Modeling | Predicts biological activity based on chemical structure. | Rapidly screen for potential therapeutic applications. nih.govyoutube.com |
| Predictive Toxicology | Forecasts potential toxicity and adverse effects. | Prioritize the synthesis of safer compounds. |
| De Novo Design | Generates novel molecular structures with desired properties. | Discover new derivatives with enhanced efficacy. nih.gov |
| Property Prediction | Calculates physicochemical and electronic properties. | Guide material science applications. researchgate.net |
Exploration of Novel Biological Targets and Therapeutic Modalities
The pyrrole and morpholine heterocycles are privileged structures in medicinal chemistry, appearing in numerous approved drugs. e3s-conferences.orgrsc.orgrsc.org This suggests that this compound and its derivatives are prime candidates for the exploration of novel biological targets and therapeutic uses.
The N-aryl pyrrole motif is a key feature in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. rsc.orgresearchgate.netnih.gov For example, certain pyrrole derivatives act as potent inhibitors of protein kinases, which are crucial targets in oncology. nih.gov Others have shown efficacy as androgen receptor antagonists for the treatment of prostate cancer. nih.gov The morpholine ring is also a common pharmacophore that can improve a drug's pharmacokinetic properties and contribute to its biological activity. e3s-conferences.orgresearchgate.netacs.org Morpholine derivatives have been investigated as anticancer, antidepressant, and antifungal agents. e3s-conferences.org
Future research should focus on screening this compound against a diverse panel of biological targets. High-throughput screening campaigns could reveal unexpected activities, opening up new therapeutic avenues. Based on the activities of related compounds, promising areas for investigation include:
Oncology: Targeting protein kinases, such as tyrosine kinases, which are often dysregulated in cancer. nih.govmdpi.com
Infectious Diseases: Exploring activity against bacterial, fungal, and viral pathogens. rsc.org
Inflammatory Disorders: Investigating the modulation of inflammatory pathways. rsc.org
Neuroscience: Assessing effects on neurotransmitter reuptake or receptor binding, given the role of morpholine derivatives in antidepressant drugs. nih.gov
Table 2: Potential Biological Targets for this compound Derivatives
| Therapeutic Area | Potential Biological Target Class | Example from Related Compounds |
| Oncology | Protein Kinase Inhibitors | Vemurafenib (contains a pyrrolopyridine scaffold) mdpi.com |
| Oncology | Androgen Receptor Antagonists | 4-phenylpyrrole derivatives nih.gov |
| Infectious Diseases | Bacterial Cell Wall Synthesis | Cefepime, Meropenem (contain pyrrole-related structures) mdpi.com |
| CNS Disorders | Serotonin/Noradrenaline Reuptake | 2-[(phenoxy)(phenyl)methyl]morpholine derivatives nih.gov |
Development of Advanced Functional Materials Based on the Core Scaffold
The unique electronic properties of the pyrrole ring, combined with the structural versatility of the morpholine moiety, make this compound an interesting building block for advanced functional materials. Phenylpyrrole derivatives are known precursors to conductive polymers, which have applications in electronics, sensors, and energy storage devices. researchgate.net
Future research could explore the polymerization of this compound or its derivatives to create novel polymers with tailored properties. The morpholine group could influence the polymer's solubility, processability, and morphology, while the pyrrole-phenyl unit would form the conductive backbone. Such materials could find use in:
Organic Electronics: As components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
Sensors: As the active material in chemical sensors, where the polymer's conductivity changes upon exposure to specific analytes.
Corrosion Inhibition: Morpholine and its derivatives are known corrosion inhibitors, and a polymer based on this scaffold could form a protective coating on metal surfaces. e3s-conferences.orghuntsman.com
Additionally, the photophysical properties of N-phenylpyrrole derivatives, which can exhibit twisted intramolecular charge transfer (TICT) states, make them candidates for use as fluorescent probes and in nonlinear optical materials. nih.gov The specific substitution pattern of this compound could lead to unique photophysical behaviors worth investigating.
Sustainable Synthesis and Biocatalytic Approaches
The development of green and sustainable methods for the synthesis of valuable chemical compounds is a major goal of modern chemistry. Future research on this compound should prioritize the development of eco-friendly synthetic routes.
Traditional methods for the synthesis of N-aryl pyrroles and morpholines often involve harsh reaction conditions, toxic reagents, and multiple steps. nih.govrsc.orgijprs.com More sustainable alternatives that could be explored for the synthesis of this compound include:
Catalytic Methods: Utilizing efficient catalysts, such as Lewis acids or transition metals like nickel, to promote the formation of the pyrrole and morpholine rings in a more atom-economical manner. nih.govacs.org
One-Pot Reactions: Designing synthetic sequences where multiple reaction steps are carried out in a single reaction vessel, reducing solvent waste and purification steps. rsc.orgnih.gov
Biocatalysis: Employing enzymes, such as reductive aminases, to catalyze key steps in the synthesis. researchgate.net Biocatalysis offers the advantages of high selectivity, mild reaction conditions, and reduced environmental impact. The use of enzymes for the synthesis of chiral morpholine derivatives has been demonstrated and could be adapted for the target molecule. nih.gov
Renewable Feedstocks: Investigating the use of bio-based starting materials, such as furans derived from biomass, for the synthesis of the N-aryl pyrrole core. acs.org
Table 3: Comparison of Synthetic Approaches
| Synthetic Approach | Traditional Methods | Sustainable/Future Approaches |
| Catalysts | Often require stoichiometric reagents. | Use of efficient, recyclable catalysts (e.g., Lewis acids, transition metals). nih.govacs.org |
| Solvents | Use of volatile and hazardous organic solvents. | Use of greener solvents or solvent-free conditions. acs.org |
| Reaction Conditions | Often require high temperatures and pressures. | Milder reaction conditions, potentially using photocatalysis or biocatalysis. researchgate.netorganic-chemistry.org |
| Starting Materials | Typically petroleum-based. | Exploration of biomass-derived starting materials. acs.org |
Multidisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The full potential of this compound can only be realized through a multidisciplinary research approach that integrates chemistry, biology, and materials science. The journey from initial synthesis to a final application, whether as a therapeutic agent or a functional material, requires collaboration across these fields.
Chemists will be essential for developing efficient and scalable syntheses of the parent compound and its derivatives. ijprs.comorganic-chemistry.org They will also be responsible for the detailed characterization of these new molecules. Biologists will then be needed to screen these compounds for biological activity, identify their molecular targets, and evaluate their efficacy and safety in relevant disease models. nih.govresearchgate.net At the same time, materials scientists can investigate the physicochemical properties of these compounds, such as their conductivity and photophysics, and explore their potential in advanced materials and devices. e3s-conferences.orgresearchgate.net
This collaborative effort will create a feedback loop where the biological and material-science findings inform the design and synthesis of new and improved derivatives. For example, if a particular derivative shows promising anticancer activity but has poor solubility, chemists can modify the structure to improve its pharmacokinetic properties without losing its efficacy. e3s-conferences.orgresearchgate.net This synergistic approach is crucial for translating fundamental research into tangible applications that can benefit society.
Q & A
Q. What synthetic strategies are commonly employed for synthesizing 4-[4-(1H-pyrrol-1-yl)phenyl]morpholine?
The synthesis typically involves multi-step reactions, starting with the formation of a pyrazole or pyrrole intermediate. For example, a pyrazole intermediate can be synthesized via cyclization of hydrazine derivatives with diketones, followed by coupling with morpholine-containing moieties. Key steps include refluxing in solvents like xylene or ethanol, using catalysts such as chloranil, and purification via recrystallization (e.g., methanol) . Reaction conditions (e.g., 25–30 hours reflux) and stoichiometric ratios of reagents are critical for minimizing by-products.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Fourier-transform infrared (FT-IR) spectroscopy is used to identify functional groups (e.g., C-N stretching in morpholine at ~1100 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves structural features, such as pyrrole proton environments (δ 6.5–7.5 ppm) and morpholine ring protons (δ 3.5–4.0 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight, while UV-Vis spectroscopy assesses electronic transitions .
Q. What intermediates are critical in the synthesis pathway?
Key intermediates include:
- Pyrazole derivatives : Formed via cyclocondensation reactions.
- Morpholine-substituted aryl halides : Used in cross-coupling reactions.
- Pyrrole intermediates : Synthesized via Fischer indole synthesis or Paal-Knorr reactions.
Intermediate purity is verified via thin-layer chromatography (TLC) before proceeding to subsequent steps .
Advanced Research Questions
Q. How can discrepancies between computational predictions and experimental spectroscopic data be resolved?
Discrepancies often arise from approximations in density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis sets). To validate results:
Q. What strategies optimize synthetic yield when by-products dominate?
- Solvent optimization : Replace xylene with polar aprotic solvents (e.g., DMF) to enhance reaction homogeneity.
- Catalyst screening : Test alternatives to chloranil (e.g., Pd/C for cross-couplings).
- Temperature control : Lower reflux temperatures to suppress side reactions.
- Purification : Use column chromatography instead of recrystallization for complex mixtures .
Q. How is the crystal structure determined, and what insights does it provide?
Single-crystal X-ray diffraction (SC-XRD) is employed. Key steps include:
- Growing high-quality crystals via slow evaporation (e.g., ethanol/water mixtures).
- Refining structural parameters (bond lengths, angles) using SHELX software.
- Analyzing intermolecular interactions (e.g., π-π stacking of phenyl groups) to predict packing efficiency and stability .
Q. How are nonlinear optical (NLO) properties evaluated for this compound?
NLO properties are assessed via:
- Hyperpolarizability calculations : Using DFT to compute first-order (β) and second-order (γ) hyperpolarizabilities.
- Experimental validation : Electric-field-induced second-harmonic generation (EFISHG) or Z-scan techniques.
Results are benchmarked against reference materials (e.g., urea) to quantify NLO efficiency .
Q. What computational methods predict biological activity or receptor binding?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases).
- Pharmacophore mapping : Identifies critical binding motifs (e.g., morpholine oxygen as a hydrogen-bond acceptor).
- ADMET profiling : Predicts absorption, toxicity, and metabolic stability using tools like SwissADME .
Methodological Considerations
Q. How to analyze conflicting data in reaction mechanisms?
- Isotopic labeling : Track atom pathways (e.g., ¹⁵N-labeled amines) to confirm intermediates.
- Kinetic studies : Monitor reaction progress via in-situ FT-IR or HPLC to identify rate-determining steps.
- Theoretical modeling : Use Gaussian or ORCA to simulate transition states and validate mechanistic hypotheses .
Q. What protocols ensure reproducibility in multi-step syntheses?
- Strict stoichiometric control : Use calibrated syringes for moisture-sensitive reagents.
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation.
- Detailed documentation : Record exact conditions (e.g., cooling rates during crystallization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
